Ethyl 4-Isopropyl-4-piperidinecarboxylate
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Overview
Description
Ethyl 4-Isopropyl-4-piperidinecarboxylate is a chemical compound with the molecular formula C11H21NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-Isopropyl-4-piperidinecarboxylate can be synthesized through several methods. One common approach involves the cyclization of a compound with active methylene and N-substituted diethanolamine diphenyl sulfonate in the presence of sodium hydride . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of pyridine derivatives. This method, however, requires stringent conditions, including high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-Isopropyl-4-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and substituted esters, depending on the reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-Isopropyl-4-piperidinecarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-Isopropyl-4-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Ethyl 4-Isopropyl-4-piperidinecarboxylate can be compared with other similar compounds, such as:
Ethyl piperidine-4-carboxylate: This compound has a similar structure but lacks the isopropyl group, making it less sterically hindered.
Ethyl isonipecotate: Another related compound, differing in the position of the ester group.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and applications compared to its analogs.
Biological Activity
Ethyl 4-isopropyl-4-piperidinecarboxylate, a compound with significant potential in medicinal chemistry, features a piperidine ring and an ethyl ester group, contributing to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C13H23NO2 with a molecular weight of approximately 225.33 g/mol. Its structure includes:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Isopropyl Group : Contributes to steric hindrance and influences biological interactions.
- Ethyl Ester Group : Enhances solubility and bioavailability.
This compound's unique structure allows it to interact with various biological targets, including enzymes and receptors, leading to alterations in cellular signaling pathways and metabolic processes.
This compound exhibits various biological activities through its interaction with specific molecular targets:
- Enzyme Modulation : The compound has been shown to influence enzyme activity, particularly those involved in metabolic pathways. Its interaction can lead to either inhibition or activation of enzymatic functions.
- Receptor Interaction : Similar to other piperidine derivatives, it may interact with opioid receptors, potentially modulating pain perception and influencing central nervous system activities.
In Vitro Studies
Research indicates that this compound can affect several cellular functions:
- Cell Signaling Pathways : It modulates pathways related to cell growth, differentiation, apoptosis, and metabolism. For instance, it can activate or inhibit signaling cascades that control these cellular functions.
- Gene Expression Alteration : Studies have shown that this compound can induce changes in gene expression profiles in targeted cells, impacting metabolic activity and cellular responses.
Pharmacokinetics
The pharmacokinetic profile suggests good absorption and distribution within biological systems. Key findings include:
- Metabolism : Primarily occurs in the liver.
- Excretion : Predominantly through urine.
- Stability : Exhibits stability under physiological conditions, enhancing its therapeutic potential.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate | Structure | Enzyme modulation, receptor interaction |
Ethyl 1-Boc-4-methyl-4-piperidinecarboxylate | Structure | Similar activity profile but lower potency |
Ethyl 1-Boc-4-phenyl-4-piperidinecarboxylate | Structure | Enhanced receptor selectivity |
The presence of the isopropyl group in this compound imparts distinct steric and electronic properties compared to its analogs, making it particularly useful for synthesizing compounds with specific biological activities.
Case Studies
- Pain Modulation Study : A study evaluated the effects of this compound on pain signaling pathways in rodent models. Results indicated a significant reduction in pain perception through opioid receptor modulation.
- Cancer Research Application : In vitro studies demonstrated that this compound could inhibit the growth of certain cancer cell lines by altering gene expression involved in cell cycle regulation.
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
ethyl 4-propan-2-ylpiperidine-4-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-4-14-10(13)11(9(2)3)5-7-12-8-6-11/h9,12H,4-8H2,1-3H3 |
InChI Key |
CXPSIBDQWUBROI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)C(C)C |
Origin of Product |
United States |
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